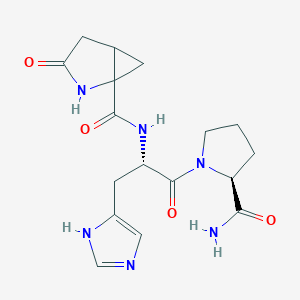
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- (TRH) is a neuropeptide hormone that plays a crucial role in the regulation of the thyroid gland. TRH is synthesized and secreted by the hypothalamus and acts on the anterior pituitary gland to stimulate the release of thyroid-stimulating hormone (TSH). TSH, in turn, stimulates the thyroid gland to produce and release thyroid hormones, which are essential for maintaining normal metabolism and growth.
Wirkmechanismus
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- acts on the Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- receptor, a G protein-coupled receptor (GPCR) located on the surface of thyrotroph cells in the anterior pituitary gland. Binding of Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- to the receptor activates the G protein, which in turn activates adenylate cyclase, leading to an increase in intracellular cAMP levels. This, in turn, leads to the release of TSH from the pituitary gland.
Biochemical and Physiological Effects:
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- has been shown to have a range of biochemical and physiological effects, including the stimulation of TSH release, modulation of neurotransmitter release, and regulation of gene expression. Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- has also been shown to have neuroprotective effects and may play a role in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- is a widely used tool in laboratory experiments to study the HPT axis and its regulation. Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- analogs are also used in the development of potential therapeutic agents. However, Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- is a relatively unstable peptide and can be difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on Thyrotropin-releasing hormone, 1-(methano-glp(2,3))-, including the development of more stable Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- analogs, the identification of new therapeutic targets for Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- analogs, and the elucidation of the molecular mechanisms underlying Thyrotropin-releasing hormone, 1-(methano-glp(2,3))-'s neuroprotective effects. Additionally, the role of Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- in regulating mood and behavior warrants further investigation.
Synthesemethoden
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the coupling of protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The peptide is then purified by high-performance liquid chromatography (HPLC) to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- has been extensively studied for its role in regulating the hypothalamic-pituitary-thyroid (HPT) axis and its potential therapeutic applications. Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- analogs have been developed as potential treatments for thyroid disorders, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
120083-46-7 |
|---|---|
Produktname |
Thyrotropin-releasing hormone, 1-(methano-glp(2,3))- |
Molekularformel |
C17H22N6O4 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C17H22N6O4/c18-14(25)12-2-1-3-23(12)15(26)11(5-10-7-19-8-20-10)21-16(27)17-6-9(17)4-13(24)22-17/h7-9,11-12H,1-6H2,(H2,18,25)(H,19,20)(H,21,27)(H,22,24)/t9?,11-,12-,17?/m0/s1 |
InChI-Schlüssel |
MJTKVZDHIBJJAQ-DYVBBLHISA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C34CC3CC(=O)N4)C(=O)N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C34CC3CC(=O)N4)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C34CC3CC(=O)N4)C(=O)N |
Synonyme |
1-(2,3-methano-Glp)-thyrotropin-releasing hormone thyrotropin-releasing hormone, 1-(methano-Glp(2,3))- thyrotropin-releasing hormone, 1-(methanopyroglutamic acid(2,3))- TRH, 1-(2,3-methano-Glp)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)
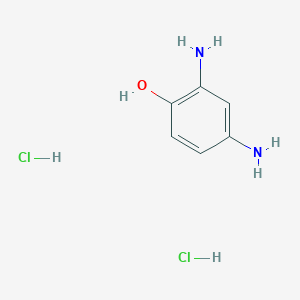
![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)

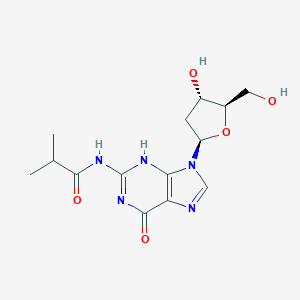

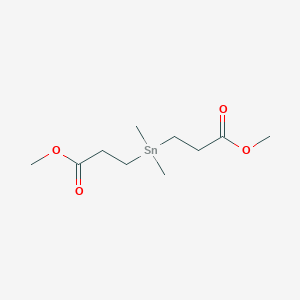
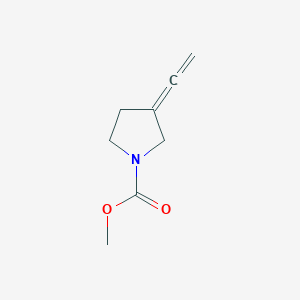

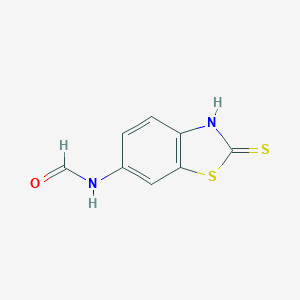

![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)